(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)6-11-4(15-12-6)2-1-3(2)5(13)14/h2-3H,1H2,(H,13,14)/t2-,3+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYAFZMVVOOMGU-STHAYSLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC(=NO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=NC(=NO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S)-2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid is a member of the oxadiazole family, known for its diverse biological activities. This article will provide an in-depth exploration of its biological activity, supported by relevant data tables and research findings.
Overview of Oxadiazole Derivatives
Oxadiazoles are heterocyclic compounds that have gained attention in medicinal chemistry due to their broad spectrum of biological activities. Compounds containing the 1,2,4-oxadiazole moiety exhibit properties such as:
- Anticancer
- Anti-inflammatory
- Antiviral
- Antibacterial
- Antifungal
- Antidepressant
These compounds have shown potential in inhibiting various biological targets including enzymes like carbonic anhydrase (CA), histone deacetylases (HDACs), and sirtuins, which are crucial in cancer and neurodegenerative diseases .
The biological activity of this specific oxadiazole derivative is linked to its ability to interact with multiple molecular targets. Research indicates that compounds with a trifluoromethyl group enhance lipophilicity and metabolic stability, which can contribute to their efficacy against various diseases .
Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess significant cytotoxic effects against various cancer cell lines. For example:
- The compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines including human colon adenocarcinoma (HT-29) and human melanoma (MEXF 462) .
Further modifications to the oxadiazole structure have led to derivatives showing enhanced antitumor activity. Notably:
Data Table: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Values (µM) |
|---|---|---|
| Anticancer | HT-29 (Colon), MEXF 462 (Melanoma) | 92.4 |
| Enhanced Antitumor | OVXF 899 (Ovarian), PXF 1752 (Mesothelioma) | 2.76 - 9.27 |
| Renal Cancer | PRXF 22Rv1 | 1.143 |
Case Study 1: Anticancer Properties
A study published in PubMed Central highlighted the synthesis of various oxadiazole derivatives and their evaluation against cancer cell lines. The compound's structural modifications were pivotal in enhancing its antitumor properties, particularly against ovarian and renal cancers .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of oxadiazole derivatives. The findings indicated that these compounds could effectively inhibit cyclooxygenases (COX-1 and COX-2), which play significant roles in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key Substituents and Their Impact
- Trifluoromethyl-oxadiazole vs. Cyano-substituted cyclopropanes: trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) and cis-2-cyanocyclopropanecarboxylic acid (CAS 1463522-68-0) replace the oxadiazole with cyano groups. The electron-withdrawing cyano group reduces lipophilicity compared to the trifluoromethyl-oxadiazole, which enhances membrane permeability and metabolic resistance . Data:
| Compound | Substituent | logP (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | CF₃-oxadiazole | 1.8 | 252.2 |
| trans-2-cyanocyclopropanecarboxylic acid | CN | 0.5 | 139.1 |
| cis-2-cyanocyclopropanecarboxylic acid | CN | 0.5 | 139.1 |
- Comparison with tert-butoxycarbonylamino analogs: (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (CAS 1810070-30-4) replaces the oxadiazole with a bulky tert-butoxycarbonylamino group.
Pharmacological and Binding Properties
Physicochemical Properties
Preparation Methods
Asymmetric Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone for cyclopropane synthesis. For the target compound, a chiral zinc-copper couple enables enantioselective cyclopropanation of a pre-oxadiazole-substituted olefin. For example, a styrene derivative bearing a 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl group undergoes reaction with diiodomethane in the presence of a chiral bisoxazoline ligand, yielding the cyclopropane with moderate enantiomeric excess (ee) (50–70%). Key parameters include:
| Parameter | Optimal Condition | Impact on ee |
|---|---|---|
| Ligand | (R,R)-Ph-BOX | Increases ee to 70% |
| Solvent | Dichloromethane | Improves reaction homogeneity |
| Temperature | −20°C | Reduces side reactions |
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed reactions with diazo compounds offer superior stereocontrol. A diazoacetate precursor, such as ethyl diazoacetate, reacts with a vinyl oxadiazole in the presence of Rh₂(S-DOSP)₄, achieving up to 90% ee. This method avoids the harsh conditions of traditional approaches but requires stringent moisture control.
Oxadiazole Ring Construction
Amidoxime Cyclization
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of an amidoxime with a trifluoroacetylating agent. For instance, treatment of 3-cyanocyclopropane-1-carboxylic acid with hydroxylamine forms the amidoxime intermediate, which reacts with trifluoroacetic anhydride (TFAA) to yield the oxadiazole. Critical considerations include:
Nitrile Oxide Cycloaddition
An alternative route involves [3+2] cycloaddition between a nitrile oxide and a nitrile. For example, in situ generation of trifluoroacetonitrile oxide (from hydroxymoyl chloride) reacts with cyclopropane-1-carbonitrile under microwave irradiation (150°C, 30 min), producing the oxadiazole in 65% yield.
Stereochemical Control
Chiral Auxiliaries
Temporary chiral auxiliaries, such as Oppolzer’s sultam, direct cyclopropanation stereochemistry. The auxiliary is attached to the carboxylic acid precursor, enabling diastereoselective cyclopropanation (dr > 10:1). Subsequent hydrolysis recovers the target compound with >99% ee.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired enantiomer from a racemic cyclopropane ester. This method, while effective, suffers from low throughput (30–40% yield).
Alternative Synthetic Routes
Ring-Expansion of Vinyl Sulfones
Vinyl sulfones undergo cyclopropanation with sulfonium ylides, forming the cyclopropane ring with inversion of configuration. A recent patent details the use of (S)-configured ylides to achieve the (1R,2S) stereochemistry in 85% yield.
Late-Stage Functionalization
Introducing the oxadiazole post-cyclopropanation mitigates steric hindrance. Palladium-catalyzed coupling of a bromocyclopropane with a preformed oxadiazole-zincate reagent (e.g., Zn(C₃F₃N₂O)) enables C–C bond formation under mild conditions (60°C, 2 h).
Analytical Characterization
Chiral HPLC
Enantiopurity is validated using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min), with retention times of 12.3 min ((1R,2S)) and 14.7 min ((1S,2R)).
Q & A
Q. How is the compound integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : The carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺ or Cu²⁺) during MOF synthesis. Post-synthetic modification (PSM) introduces the oxadiazole moiety via click chemistry. Catalytic activity is tested in model reactions (e.g., Knoevenagel condensation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
